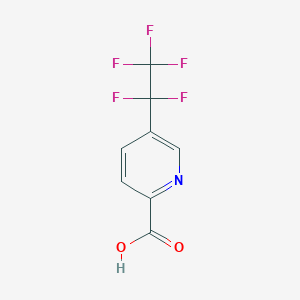
3-(2-chloropyridin-4-yl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloropyridin-4-yl)cyclobutan-1-one is an organic compound with a molecular structure that includes a cyclobutanone ring substituted with a 2-chloropyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-4-yl)cyclobutan-1-one typically involves the reaction of 2-chloropyridine with cyclobutanone under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the cyclobutanone, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-chloropyridin-4-yl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-(2-chloropyridin-4-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-(2-chloropyridin-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The cyclobutanone ring and the chloropyridinyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2-bromopyridin-4-yl)cyclobutan-1-one
- 3-(2-fluoropyridin-4-yl)cyclobutan-1-one
- 3-(2-methylpyridin-4-yl)cyclobutan-1-one
Uniqueness
3-(2-chloropyridin-4-yl)cyclobutan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its bromine or fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloropyridin-4-yl)cyclobutan-1-one involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with cyclobutanone in the presence of a suitable catalyst.", "Starting Materials": [ "2-chloro-4-pyridinecarboxaldehyde", "cyclobutanone", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-pyridinecarboxaldehyde (1.0 equiv) and cyclobutanone (1.2 equiv) in a suitable solvent such as ethanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid material.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product, 3-(2-chloropyridin-4-yl)cyclobutan-1-one." ] } | |
CAS番号 |
2355331-70-1 |
分子式 |
C9H8ClNO |
分子量 |
181.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



